molecular formula C16H19ClN2O3 B4562490 5-chloro-8-methoxy-2-methyl-3-(morpholin-4-ylmethyl)-1H-quinolin-4-one

5-chloro-8-methoxy-2-methyl-3-(morpholin-4-ylmethyl)-1H-quinolin-4-one

Cat. No.: B4562490
M. Wt: 322.78 g/mol
InChI Key: MKVCFGJHNUDOGG-UHFFFAOYSA-N
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Description

5-chloro-8-methoxy-2-methyl-3-(morpholin-4-ylmethyl)-1H-quinolin-4-one is a synthetic organic compound with the molecular formula C16H19ClN2O3 It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-8-methoxy-2-methyl-3-(morpholin-4-ylmethyl)-1H-quinolin-4-one typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material: The synthesis begins with the preparation of 8-methoxy-2-methylquinoline.

    Chlorination: The 8-methoxy-2-methylquinoline is chlorinated using a chlorinating agent such as thionyl chloride (SOCl2) to introduce the chlorine atom at the 5-position.

    Morpholine Substitution: The chlorinated intermediate is then reacted with morpholine in the presence of a base like potassium carbonate (K2CO3) to introduce the morpholin-4-ylmethyl group at the 3-position.

    Oxidation: Finally, the compound is oxidized to form the quinolin-4-one structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-chloro-8-methoxy-2-methyl-3-(morpholin-4-ylmethyl)-1H-quinolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the quinolin-4-one structure.

    Substitution: The chlorine atom at the 5-position can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolin-4-one derivatives with additional functional groups, while substitution reactions can introduce various substituents at the 5-position.

Scientific Research Applications

5-chloro-8-methoxy-2-methyl-3-(morpholin-4-ylmethyl)-1H-quinolin-4-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of anti-cancer and anti-inflammatory drugs.

    Biology: The compound is used in biological assays to study its effects on cellular processes and molecular targets.

    Materials Science: It is explored for its potential use in the development of novel materials with specific electronic and optical properties.

    Industry: The compound is investigated for its potential use in industrial processes, such as catalysis and chemical synthesis.

Mechanism of Action

The mechanism of action of 5-chloro-8-methoxy-2-methyl-3-(morpholin-4-ylmethyl)-1H-quinolin-4-one involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, it may inhibit certain enzymes or receptors involved in disease processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    8-methoxy-2-methylquinoline: A precursor in the synthesis of the compound.

    5-chloro-8-methoxyquinoline: A related compound with similar structural features.

    3-(morpholin-4-ylmethyl)quinoline: Another derivative with a morpholine group.

Uniqueness

5-chloro-8-methoxy-2-methyl-3-(morpholin-4-ylmethyl)-1H-quinolin-4-one is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the chlorine atom, methoxy group, and morpholin-4-ylmethyl group in the quinoline scaffold makes it distinct from other similar compounds.

Properties

IUPAC Name

5-chloro-8-methoxy-2-methyl-3-(morpholin-4-ylmethyl)-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN2O3/c1-10-11(9-19-5-7-22-8-6-19)16(20)14-12(17)3-4-13(21-2)15(14)18-10/h3-4H,5-9H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKVCFGJHNUDOGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(C=CC(=C2N1)OC)Cl)CN3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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